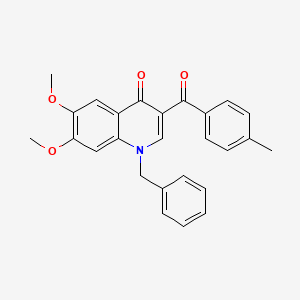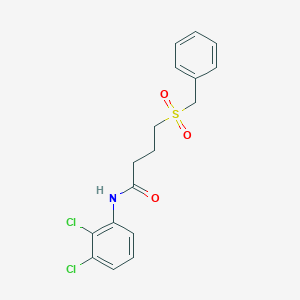
1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound that features a complex structure combining a urea moiety with cyclopentane, furan, and pyrazole groups. This compound's unique structure gives it distinct properties that have garnered interest in various fields of scientific research, particularly in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions:
Step 1: : Preparation of 4-(furan-3-yl)-1H-pyrazole through cyclization of appropriate precursors.
Step 2: : Introduction of the ethyl linker via alkylation.
Step 3: : Coupling of the ethyl-linked pyrazole with cyclopentylisocyanate to form the final urea compound.
Industrial Production Methods: : In an industrial setting, the synthesis would likely be optimized for large-scale production using continuous flow chemistry techniques, ensuring higher yields and purity while maintaining cost-effectiveness.
化学反応の分析
Types of Reactions: : 1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea can undergo a variety of chemical reactions:
Oxidation: : With reagents such as hydrogen peroxide or peracids to potentially form sulfoxides or sulfones.
Reduction: : Using agents like lithium aluminium hydride or catalytic hydrogenation to reduce specific moieties within the compound.
Substitution: : Particularly at the pyrazole and furan rings, using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, acetic acid, and heat.
Reduction: : Lithium aluminium hydride in dry ether, or catalytic hydrogenation using palladium on carbon under hydrogen gas.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.
Major Products
Oxidized derivatives such as sulfoxides.
Reduced forms with altered functional groups.
Substituted analogs with modified electronic properties.
科学的研究の応用
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea has several notable applications across various research domains:
Chemistry: : As a precursor for synthesizing novel heterocyclic compounds.
Biology: : Used in studying enzyme inhibition and protein-ligand interactions.
Medicine: : Investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its ability to interact with biological targets.
Industry: : Applied in the development of new materials and fine chemicals due to its unique structural properties.
作用機序
The mechanism by which 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea exerts its effects involves interaction with specific molecular targets:
Molecular Targets: : It may inhibit certain enzymes or receptors, leading to altered biological pathways.
Pathways Involved: : Potential pathways include the inhibition of kinases or other enzymes involved in inflammatory and cancerous processes, disrupting cellular functions and signaling.
類似化合物との比較
When compared to other similar compounds, 1-cyclopentyl-3-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)urea stands out due to its unique combination of a cyclopentane ring and a furan-pyrazole moiety.
Similar Compounds
1-Cyclopentyl-3-(2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea: Differing by the presence of a thiophene ring instead of a furan ring.
1-Cyclopentyl-3-(2-(4-(furan-3-yl)-1H-imidazol-1-yl)ethyl)urea: Where pyrazole is replaced by imidazole.
These comparisons highlight the unique aspects of this compound, particularly its potential for specific biological interactions and chemical reactivity.
There you have it: a comprehensive dive into the world of this fascinating compound!
特性
IUPAC Name |
1-cyclopentyl-3-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c20-15(18-14-3-1-2-4-14)16-6-7-19-10-13(9-17-19)12-5-8-21-11-12/h5,8-11,14H,1-4,6-7H2,(H2,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJIADGZTGJKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one](/img/structure/B2949547.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(2-(thiophen-2-yl)quinoline-4-carboxamido)thiophene-3-carboxylate](/img/structure/B2949548.png)
![2-(4-chlorophenyl)-3-(ethylsulfanyl)-8-(4-fluorobenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2949549.png)



![2,4-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2949556.png)
![5-[BENZYL(METHYL)AMINO]-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2949557.png)
![2-[(3-fluoro-4-methoxybenzyl)sulfanyl]-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2949558.png)
![N-{2-hydroxy-3-[2-(trifluoromethyl)phenoxy]propyl}-N-methylprop-2-enamide](/img/structure/B2949560.png)


![2-({1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B2949568.png)
![2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2949569.png)
